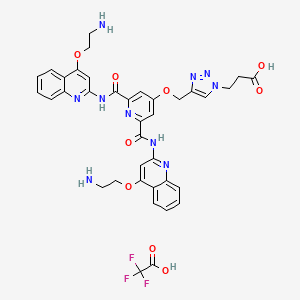

Carboxy pyridostatin trifluoroacetate salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

羧基吡啶斯汀三氟乙酸盐是一种G-四链体配体,对RNA的分子特异性高于DNA G-四链体。 该化合物已被证明可以减少成年小鼠脑室下区衍生的成年神经干细胞和祖细胞在体外和体内增殖 .

准备方法

羧基吡啶斯汀三氟乙酸盐的合成涉及多个步骤,包括吡啶斯汀核心的形成以及随后的羧基官能化。 该化合物通常在实验室环境中使用有机溶剂和试剂合成。

化学反应分析

羧基吡啶斯汀三氟乙酸盐会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以用来修饰化合物上的官能团。

取代: 该化合物可以发生取代反应,其中特定的官能团被其他官能团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

G-Quadruplex Stabilization

Mechanism of Action

Carboxy pyridostatin trifluoroacetate salt exhibits a high molecular specificity for RNA G-quadruplexes over DNA G-quadruplexes. This specificity allows it to stabilize these structures, which are implicated in various biological processes including gene regulation and cellular signaling pathways .

Research Findings

Studies have shown that cPDS can significantly reduce the proliferation of adult neural stem cells and progenitor cells derived from the subventricular zone of adult mice both in vitro and in vivo. This suggests potential applications in neurobiology and regenerative medicine .

Cancer Research and Therapeutics

Inhibition of Cancer Cell Proliferation

this compound has been demonstrated to induce growth arrest in various cancer cell lines by promoting DNA damage and activating cellular checkpoints. Specifically, it has been shown to increase the expression of markers associated with DNA damage response, such as γH2AX, indicating its potential as an anti-cancer agent .

Case Study: Ovarian Cancer

Recent research highlighted the role of G-quadruplex structures formed by dysregulated long non-coding RNAs in ovarian cancer. The application of cPDS in this context revealed its capacity to modulate these structures, thereby influencing cancer cell behavior and offering insights into targeted therapies .

Gene Regulation

Impact on RNA Binding Proteins

this compound has been shown to downregulate the expression of RNA binding proteins involved in mRNA splicing, which subsequently affects cell cycle-related proteins. This mechanism provides a novel approach to manipulate gene expression profiles in therapeutic contexts .

Development of Novel Therapeutics

Combination Therapies

The unique properties of cPDS have led to its exploration as a component in combination therapies. For instance, studies indicate that combining cPDS with platinum-based drugs can enhance cytotoxicity against cancer cells by impairing DNA repair mechanisms . This strategy is particularly relevant for overcoming drug resistance commonly observed with conventional chemotherapy.

Biophysical Characterization

Research Techniques

Various biophysical techniques have been employed to study the interactions between this compound and G-quadruplex structures. Isothermal Titration Calorimetry (ITC) and Circular Dichroism (CD) spectroscopy are among the methods used to assess binding affinities and structural changes upon ligand binding .

Summary Table: Applications of this compound

作用机制

羧基吡啶斯汀三氟乙酸盐的作用机制涉及其与G-四链体结构(特别是RNA G-四链体)的结合。 这种结合稳定了G-四链体,导致抑制复制和转录等过程。 该化合物靶向SRC等原癌基因和端粒G-四链体,诱导DNA损伤和细胞周期阻滞 .

相似化合物的比较

羧基吡啶斯汀三氟乙酸盐在其对RNA的分子特异性高于DNA G-四链体方面是独一无二的。 类似的化合物包括:

吡啶斯汀三氟乙酸盐: 另一种具有类似性质但对RNA特异性较低的G-四链体稳定剂。

RR82三氟乙酸盐: 一种具有类似G-四链体结合性质但具有不同官能团的化合物。

生物活性

Carboxy pyridostatin trifluoroacetate salt (cPDS) is a synthetic compound recognized for its role as a G-quadruplex (G4) ligand, exhibiting significant biological activity, particularly in the context of RNA and DNA interactions. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃₇H₃₅F₃N₁₀O₉

- Molecular Weight : 820.73 g/mol

- CAS Number : 2444713-88-4

This compound selectively binds to G-quadruplex structures, which are secondary DNA and RNA structures formed by guanine-rich sequences. These G4 structures are implicated in various biological processes, including gene regulation and telomere maintenance. cPDS demonstrates a higher affinity for RNA G4s compared to DNA G4s, making it a valuable tool in research related to RNA biology and potential therapeutic applications.

Biological Activity

-

Inhibition of Cell Proliferation :

- cPDS has been shown to reduce the proliferation of adult neural stem cells and progenitor cells derived from the subventricular zone of adult mice both in vitro and in vivo. This effect is attributed to its ability to stabilize G4 structures, leading to alterations in gene expression and cellular pathways involved in cell growth .

- Selectivity for RNA :

- Antiviral Properties :

Study on Neural Stem Cells

A study highlighted the effects of cPDS on adult neural stem cells, demonstrating a significant reduction in cell proliferation when treated with varying concentrations of cPDS. The results indicated that cPDS could modulate pathways associated with stem cell differentiation and proliferation.

| Concentration (µM) | Proliferation Rate (%) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 50 |

| 20 | 30 |

Research on Cancer

In another study focusing on ovarian cancer, researchers investigated the impact of cPDS on dysregulated long non-coding RNAs (lncRNAs). The findings revealed that cPDS effectively inhibited the expression of specific lncRNAs associated with tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

Summary of Findings

The biological activity of this compound underscores its potential as a selective G4 ligand with applications in both basic research and therapeutic settings. Its ability to inhibit cell proliferation, particularly in neural stem cells and cancer cells, along with its selectivity for RNA G4s, positions it as a promising candidate for further exploration in drug development.

属性

IUPAC Name |

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N10O7.C2HF3O2/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32;3-2(4,5)1(6)7/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHDBHUUPVHFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F3N10O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。